molecular formula C11H16N2O3 B3072519 N-(4-Aminophenyl)-2-(2-methoxyethoxy)acetamide CAS No. 1016763-63-5

N-(4-Aminophenyl)-2-(2-methoxyethoxy)acetamide

Cat. No. B3072519
CAS RN: 1016763-63-5
M. Wt: 224.26 g/mol
InChI Key: SXLSBBNVYSKOOQ-UHFFFAOYSA-N
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Description

N-(4-Aminophenyl)-2-(2-methoxyethoxy)acetamide, more commonly referred to as 4-AMMEA, is an organic compound with a wide range of applications in scientific research. It has been used in a variety of laboratory experiments, including those related to drug design, drug delivery, and biochemistry. 4-AMMEA has been found to be effective in a number of biochemical and physiological processes, and is also known to have some advantages and limitations in laboratory experiments.

Scientific Research Applications

4-AMMEA has been used in a variety of scientific research applications. It has been used in the design of drugs and drug delivery systems, as well as in biochemistry and molecular biology experiments. It has also been used to study the structure and function of proteins, as well as to study the metabolism of drugs.

Mechanism of Action

4-AMMEA is known to act as a reversible inhibitor of enzymes. This means that it binds to the active site of an enzyme and prevents it from catalyzing its normal reaction. The binding of 4-AMMEA to an enzyme can be reversible or irreversible, depending on the specific enzyme.
Biochemical and Physiological Effects
4-AMMEA has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. It has also been found to inhibit the activity of enzymes involved in the synthesis of proteins and peptides. Additionally, 4-AMMEA has been found to affect the expression of certain genes, which may be involved in the regulation of cellular processes.

Advantages and Limitations for Lab Experiments

4-AMMEA has a number of advantages and limitations when used in laboratory experiments. One of the advantages of using 4-AMMEA is that it is relatively non-toxic and can be used in a wide range of experiments. Additionally, it is relatively inexpensive and can be easily synthesized in a laboratory. However, one of the limitations of using 4-AMMEA is that the binding of the compound to an enzyme can be reversible, which can make it difficult to study the effects of the compound on an enzyme.

Future Directions

The potential applications of 4-AMMEA are still being explored. One potential area of research is in drug design, where 4-AMMEA could be used to design drugs that target specific enzymes. Additionally, 4-AMMEA could be used to study the structure and function of proteins, as well as to study the metabolism of drugs. Finally, 4-AMMEA could be used to study the effects of drugs on gene expression, which could be useful in the development of new drugs.

properties

IUPAC Name

N-(4-aminophenyl)-2-(2-methoxyethoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-15-6-7-16-8-11(14)13-10-4-2-9(12)3-5-10/h2-5H,6-8,12H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXLSBBNVYSKOOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCC(=O)NC1=CC=C(C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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